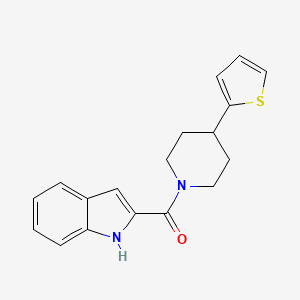
(1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a category of chemicals that feature complex structures including indole, thiophene, and piperidine rings. These components are commonly studied for their diverse pharmacological activities and are used in the synthesis of various biologically active molecules.
Synthesis Analysis
Synthesis of compounds similar to "(1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone" often involves multistep reactions including substitution reactions, Friedel-Crafts acylation, and amidation processes. For instance, the synthesis of related compounds has been achieved through the reaction of specific phenyl(piperidin-4-yl)methanone oximes with sulfonyl or acid chlorides, showcasing the versatile approaches in constructing such complex molecules (Karthik et al., 2021).
Molecular Structure Analysis
Molecular structure determination of these compounds is commonly performed using X-ray diffraction studies, revealing details such as conformation and intermolecular interactions. The structures often exhibit chair conformations for the piperidine ring and demonstrate various hydrogen bonding interactions, contributing to the stability and molecular geometry of the compound (Prasad et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including those influenced by their functional groups. The presence of reactive sites on the molecular surface, identified using molecular electrostatic potential maps, facilitates reactions such as nucleophilic substitutions and electrophilic additions (Shahana & Yardily, 2020).
Physical Properties Analysis
The physical properties, including thermal stability and crystalline nature, are explored through methods like thermogravimetric analysis. Compounds in this category exhibit stability over a range of temperatures, indicating their potential for use in various applications (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties are deeply influenced by the electronic structure, as evidenced by density functional theory calculations. Parameters such as the HOMO-LUMO energy gap and molecular electrostatic potential are critical in determining reactivity, interaction potential, and other chemical behaviors of the molecules (Shahana & Yardily, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Compounds containing piperidine rings and thiophene units are synthesized and characterized for their structural properties. For example, the synthesis of specific piperidine and thiophene derivatives has been detailed, showcasing their potential in forming stable crystalline structures suitable for further analytical studies. These studies often involve advanced spectroscopic techniques and theoretical calculations to confirm molecular geometries and understand the interactions at the atomic level (Karthik et al., 2021).
Antimicrobial and Anticancer Activity
Several thiophene-containing compounds have been evaluated for their biological activities, including antimicrobial and anticancer properties. Research into these areas is crucial for developing new therapeutic agents. For instance, novel thiophene-based heterocyclic compounds have shown promising enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), suggesting potential for further pharmacological development (Cetin et al., 2021).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound, also known as “(1H-indol-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1H-indol-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(16-12-14-4-1-2-5-15(14)19-16)20-9-7-13(8-10-20)17-6-3-11-22-17/h1-6,11-13,19H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQPACYRCKHSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)
![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)
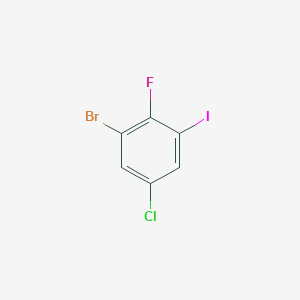
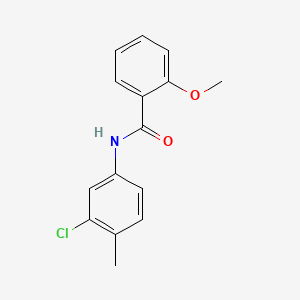
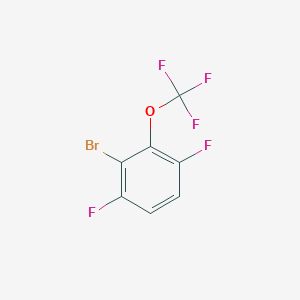
![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)
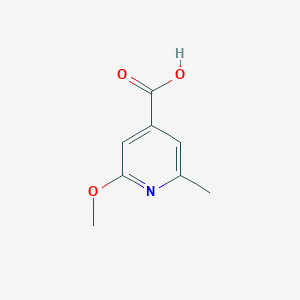
amino}acetamide](/img/structure/B2489224.png)
![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)
